The DAPK substrate peptide is derived from natural substrates of the DAPK enzyme. It is classified under synthetic peptides, which are short chains of amino acids synthesized for research and therapeutic purposes. The synthesis of these peptides typically employs solid-phase peptide synthesis techniques, enabling precise control over the sequence and modifications of the peptide.
The most common method for synthesizing DAPK substrate peptides is solid-phase peptide synthesis (SPPS). This technique involves:
The molecular structure of DAPK substrate peptides typically includes several key features:
The exact molecular weight and other structural data depend on the specific sequence of the DAPK substrate peptide. For example, a typical DAPK substrate might have a molecular weight ranging from 1,000 to 5,000 Daltons.
The primary chemical reactions involving DAPK substrate peptides include:
The mechanism by which DAPK substrate peptides function involves:
Studies indicate that specific sequences within these peptides enhance binding affinity and phosphorylation efficiency, which can be quantitatively assessed using various biochemical assays.
DAPK substrate peptides have numerous applications in scientific research:
Death-associated protein kinase (DAPK), a critical regulator of apoptosis and tumor suppression, lacked well-characterized substrates until pioneering work employed positional scanning synthetic combinatorial libraries (PS-SCL). This high-throughput methodology systematically evaluated DAPK’s phosphorylation preferences by synthesizing peptide libraries with fixed residues at specific positions (P-3 to P+1 relative to the phosphoacceptor serine) and randomized residues elsewhere. Kinetic profiling revealed a pronounced preference for arginine at the P-3 position (contributing to ~80% of substrate recognition efficiency) and tolerance for hydrophobic residues (e.g., tyrosine, phenylalanine) at the P+1 site [1] [6]. The optimal motif RxxSx (where x denotes variable residues) emerged, with the P-3 arginine forming critical ionic bonds with DAPK’s unique acidic patch (Glu330 in the catalytic cleft) [1].
Table 1: DAPK Residue Preferences from Positional Scanning Libraries
Position | Preferred Residue(s) | Contribution to Catalytic Efficiency |
---|---|---|
P-3 | Arginine (Arg) | High (~80% of binding energy) |
P-2 | Small/neutral (Pro, Gln) | Moderate |
P-1 | Arginine (Arg) | Moderate |
P+1 | Hydrophobic (Tyr, Phe) | Low |
This approach yielded the lead peptide KKRPQRRYSNVF (termed DAPK Substrate Peptide), exhibiting a Km of ~9 μM—ideal for enzymatic assays [1] [2]. The study established that DAPK’s substrate recognition diverges from other serine/threonine kinases like PKA (which favors RRxS) due to its distinctive catalytic pocket architecture [1].
The designed peptide H-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH (molecular weight: 1578.82 Da; CAS: 386769-53-5) incorporates the optimized RxxSx motif (underlined residues) within a 12-amino-acid sequence [2] [7] [9]. Structural validation confirmed that:
Table 2: Key Structural and Functional Features of DAPK Substrate Peptide
Parameter | Specification | Functional Implication |
---|---|---|
Core Phosphorylation Motif | RQRRY⁻S⁺N (P-3 to P+1) | Optimal DAPK recognition sequence |
Km Value | 9 μM | High-affinity substrate for sensitive assays |
Catalytic Residue Contact | Ser9 hydroxyl → Asp161 (DAPK catalytic loop) | Facilitates phosphate transfer |
Structural Stabilization | N-terminal Lys-Lys enhances solubility | Compatibility with biochemical assays |
Molecular dynamics simulations further demonstrated that DAPK’s unique basic loop (residues 305–315) and conserved catalytic water molecules near the activation loop stabilize the peptide’s orientation, enabling efficient phosphotransfer [4]. This peptide enabled the first standardized assays for DAPK activity, facilitating its purification from brain tissues and inhibitor screening [1].
DAPK’s catalytic domain shares the canonical eukaryotic protein kinase fold—a bilobal structure with N-terminal β-sheets and C-terminal α-helices [10]. Crucially, residues governing substrate specificity and catalysis are evolutionarily conserved:
Comparative analysis of 13 active kinase structures revealed conserved structural water molecules within the catalytic cleft. In DAPK, two such waters mediate hydrogen bonding between the substrate peptide’s backbone and residues Glu330/Asp161, enhancing transition-state stabilization [4]. Additionally, DAPK possesses a calmodulin-binding regulatory segment adjacent to the kinase domain—a feature shared with other apoptosis-related kinases like DRAK1/2 [1].
Phosphorylation hotspot analysis across kinase domains identifies the activation loop as a universally conserved regulatory site. In DAPK, phosphorylation of Ser308 within this loop induces a conformational shift that primes the catalytic cleft for substrate binding [8]. This loop’s sequence (Thr-Ser-Pro-Glu-Tyr) is conserved across vertebrate DAPK orthologs, underscoring its functional indispensability [1].
Table 3: Evolutionarily Conserved Features in DAPK Catalytic Domain
Structural Element | Conserved Residues/Motifs | Functional Role |
---|---|---|
Glycine-rich loop | GxGxxG (residues 31–36) | ATP phosphate coordination |
Catalytic loop | HRDLAARN | Substrate serine coordination |
Activation loop | T⁺SPEY (⁺=phosphorylation site) | Kinase activation upon phosphorylation |
Magnesium positioning loop | DFG | Mg²⁺/ATP binding |
Structural waters | W1 (H₂O-190), W2 (H₂O-203) | Transition state stabilization |
Table 4: Compound Identifiers for DAPK Substrate Peptide
Identifier Type | Value |
---|---|
Systematic Name | H-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH |
CAS Number | 386769-53-5 |
Molecular Formula | C₇₀H₁₁₅N₂₅O₁₇ |
Molecular Weight | 1578.82 g/mol |
Peptide Sequence | KKRPQRRYSNVF |
Alternative Designations | DAPK Substrate Peptide; Death-associated protein kinase substrate |
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